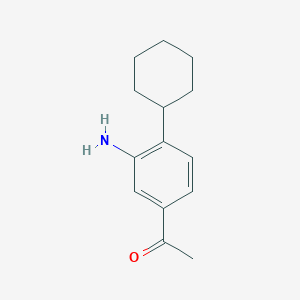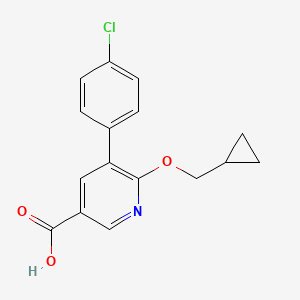
(4-hydroxynaphthalen-2-yl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxynaphthalen-2-yl) methyl carbonate is a chemical compound that features a naphthalene ring substituted with a hydroxyl group at the 4-position and a methyl carbonate group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxynaphthalen-2-yl) methyl carbonate typically involves the reaction of 4-hydroxynaphthalene with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
4-Hydroxynaphthalene+Methyl chloroformate→(4-Hydroxynaphthalen-2-yl) methyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxynaphthalen-2-yl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 4-hydroxynaphthalen-2-yl methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
(4-Hydroxynaphthalen-2-yl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-hydroxynaphthalen-2-yl) methyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonate group can undergo hydrolysis to release carbon dioxide and methanol. These interactions can affect cellular pathways and enzyme activities, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and exhibit similar reactivity.
Naphthalen-2-ol derivatives: Compounds with similar naphthalene structures and hydroxyl substitutions.
Uniqueness
(4-Hydroxynaphthalen-2-yl) methyl carbonate is unique due to the presence of both a hydroxyl group and a methyl carbonate group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
158905-49-8 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(4-hydroxynaphthalen-2-yl) methyl carbonate |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)16-9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 |
Clé InChI |
WYNRDIZMGBMWNK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=CC2=CC=CC=C2C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)


![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)







